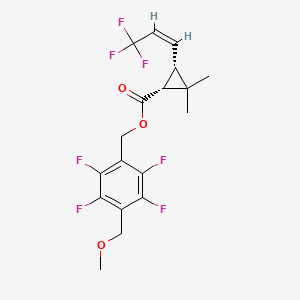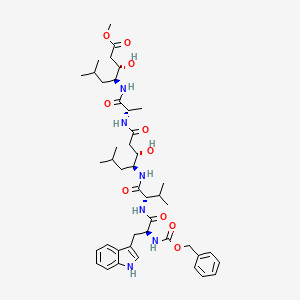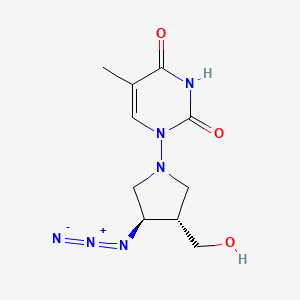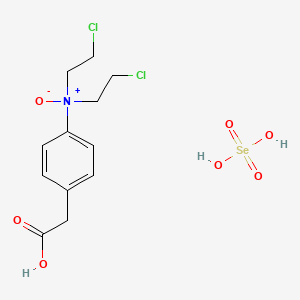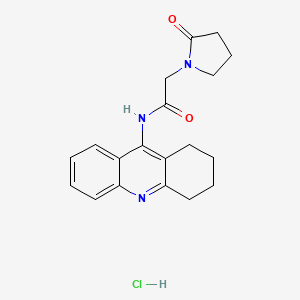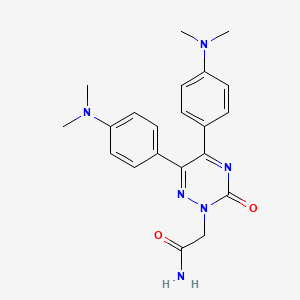
3-(5-((4-(Methylsulfonyl)-1-piperazinyl)methyl)-1H-indol-2-yl)-2(1H)-quinolinone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-((4-(Methylsulfonyl)-1-piperazinyl)methyl)-1H-indol-2-yl)-2(1H)-quinolinone hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinolinone core, an indole moiety, and a piperazine ring, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-((4-(Methylsulfonyl)-1-piperazinyl)methyl)-1H-indol-2-yl)-2(1H)-quinolinone hydrochloride typically involves multiple steps, including the formation of the indole and quinolinone rings, followed by the introduction of the piperazine moiety. Common synthetic routes may include:
Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Formation of the Quinolinone Core: This step often involves the cyclization of an appropriate precursor, such as an aniline derivative, under basic or acidic conditions.
Introduction of the Piperazine Ring: The piperazine moiety can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
3-(5-((4-(Methylsulfonyl)-1-piperazinyl)methyl)-1H-indol-2-yl)-2(1H)-quinolinone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction can produce various reduced forms of the compound.
科学研究应用
3-(5-((4-(Methylsulfonyl)-1-piperazinyl)methyl)-1H-indol-2-yl)-2(1H)-quinolinone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its versatile chemical properties.
作用机制
The mechanism of action of 3-(5-((4-(Methylsulfonyl)-1-piperazinyl)methyl)-1H-indol-2-yl)-2(1H)-quinolinone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline: A building block for synthesizing semiconducting organometallic complexes.
Pyridinium Salts: Known for their diverse applications in pharmaceuticals and materials science.
Uniqueness
3-(5-((4-(Methylsulfonyl)-1-piperazinyl)methyl)-1H-indol-2-yl)-2(1H)-quinolinone hydrochloride stands out due to its unique combination of an indole, quinolinone, and piperazine moiety. This structural complexity allows for a wide range of chemical modifications and applications, making it a valuable compound for research and industrial purposes.
属性
CAS 编号 |
415684-58-1 |
|---|---|
分子式 |
C23H25ClN4O3S |
分子量 |
473.0 g/mol |
IUPAC 名称 |
3-[5-[(4-methylsulfonylpiperazin-1-yl)methyl]-1H-indol-2-yl]-1H-quinolin-2-one;hydrochloride |
InChI |
InChI=1S/C23H24N4O3S.ClH/c1-31(29,30)27-10-8-26(9-11-27)15-16-6-7-21-18(12-16)14-22(24-21)19-13-17-4-2-3-5-20(17)25-23(19)28;/h2-7,12-14,24H,8-11,15H2,1H3,(H,25,28);1H |
InChI 键 |
UEQCBXMIAZDDGG-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)N1CCN(CC1)CC2=CC3=C(C=C2)NC(=C3)C4=CC5=CC=CC=C5NC4=O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


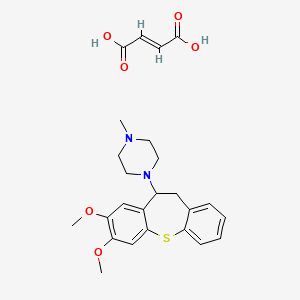
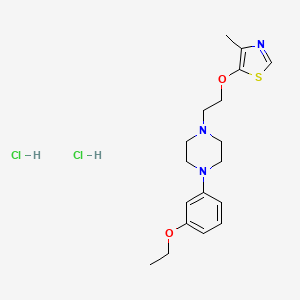

![2-propan-2-yl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12784284.png)
